4-[(5-Methyl-2-furoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRMENQOZXMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351634 | |
| Record name | 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423731-96-8 | |
| Record name | 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing the Scientific Significance of Amide Functionalized Benzoic Acid Derivatives in Chemical Biology Research
Amide-functionalized benzoic acid derivatives are a cornerstone of modern chemical biology and drug discovery. The benzamide (B126) structure, which is the simplest amide derivative of benzoic acid, is a key feature in a multitude of commercially available drugs. wikipedia.org The benzoic acid moiety itself is a frequently occurring structural motif in pharmaceuticals and serves as a versatile scaffold in the synthesis of new bioactive molecules. nih.govpreprints.org
The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov The synthesis of these derivatives is often straightforward, typically involving the reaction of an activated carboxylic acid with an amine, making them accessible for creating large libraries of compounds for screening purposes. nih.gov
In the field of chemical biology, these derivatives are indispensable. For instance, the strategic placement of an amino group on a benzoic acid core can provide a "synthetic handle." This allows for the attachment of probes, delivery conjugates, or other molecular entities to study biological processes. nih.gov Research has demonstrated the diverse biological activities of aminobenzoic acid derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The versatility of this class of compounds ensures their continued relevance in the development of new therapeutic agents and research tools. nih.govnih.gov
Table 1: Examples of Biologically Active Benzoic Acid Derivatives
| Derivative Class | Reported Biological Activities | Reference(s) |
|---|---|---|
| Substituted Benzamides | Analgesics, Antiemetics, Antipsychotics | wikipedia.org |
| Aminobenzoic Acids | Antimicrobial, Anti-inflammatory, Anticancer | researchgate.netnih.gov |
| Amide-Functionalized Conjugates | Probes for Chemical Biology, Drug Delivery | nih.gov |
Comprehensive Review of Prior Academic Investigations Involving Furoyl Containing Compounds
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. utripoli.edu.lyijabbr.com Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets and can enhance metabolic stability and bioavailability. ijabbr.com Furan derivatives exhibit a remarkably broad spectrum of pharmacological activities. utripoli.edu.lyijabbr.com
Numerous studies have highlighted the therapeutic potential of compounds containing a furan or furoyl moiety. These activities span a wide range, including:
Antimicrobial Properties: Furan-based structures are fundamental to various antibacterial and antifungal agents. utripoli.edu.ly For example, 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown efficacy against Escherichia coli. utripoli.edu.ly
Anti-inflammatory and Analgesic Effects: Certain diaryl furanone derivatives have been investigated as selective COX-2 inhibitors, a key target in anti-inflammatory therapy. ijabbr.com
Anticancer Activity: The furan nucleus is present in several compounds investigated for their cytotoxic effects against various cancer cell lines. mdpi.com
Central Nervous System Activity: Furan derivatives have been explored for a range of neurological applications, including as antidepressants, anxiolytics, and anticonvulsants. utripoli.edu.lyijabbr.com
The versatility of the furan ring allows for extensive chemical modification, enabling researchers to fine-tune the biological activity of these compounds. ijabbr.com The synthesis of molecules that fuse the furan ring with other heterocyclic systems, such as triazolothiadiazoles, has also yielded compounds with significant biological effects, including plant growth promotion. nih.gov This wide array of documented bioactivities underscores the importance of the furoyl group as a pharmacophore in drug design and discovery. utripoli.edu.lyijabbr.com
Table 2: Selected Pharmacological Activities of Furan Derivatives
| Pharmacological Activity | Example Compound Class/Derivative | Reference(s) |
|---|---|---|
| Antibacterial | 3-aryl-3-(furan-2-yl) propanoic acids | utripoli.edu.ly |
| Antifungal | Various substituted furans | utripoli.edu.ly |
| Anti-inflammatory | Diaryl furanones (COX-2 inhibitors) | ijabbr.com |
| Anticancer | Furopyridone derivatives | mdpi.com |
| Antiviral | General furan derivatives | utripoli.edu.ly |
| CNS Activity | General furan derivatives | utripoli.edu.lyijabbr.com |
Elucidation of Current Research Gaps and Future Academic Inquiry Trajectories for 4 5 Methyl 2 Furoyl Amino Benzoic Acid
Development and Optimization of Synthetic Pathways for this compound
General Synthetic Scheme:
5-Methyl-2-furoic acid + 4-Aminobenzoic acid → this compound + H₂O
Direct condensation of the carboxylic acid and amine requires high temperatures (e.g., >200 °C), which are often incompatible with the thermal stability of the substrates. luxembourg-bio.com Therefore, the reaction is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions.
Several strategic approaches exist for activating the carboxylic acid group of 5-methyl-2-furoic acid to promote efficient amide bond formation. The choice of method depends on factors such as desired yield, purity, scale, and tolerance of other functional groups.
One of the most traditional and effective methods is the conversion of 5-methyl-2-furoic acid into its corresponding acyl chloride . This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ijcmas.com The resulting 5-methyl-2-furoyl chloride is a highly reactive electrophile that readily reacts with the amino group of PABA, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
A second major strategy involves the use of in-situ coupling reagents . These reagents react with the carboxylic acid to form a highly active intermediate, which is then consumed by the amine. This one-pot procedure avoids the isolation of the often-sensitive acyl chloride. A wide variety of such reagents have been developed, primarily for peptide synthesis, but are broadly applicable to general amide formation. fishersci.co.uk They can be categorized into several classes, including carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. luxembourg-bio.comfishersci.co.uk
Yield enhancement is achieved by optimizing reaction parameters such as solvent, temperature, stoichiometry of reagents, and choice of base. The removal of byproducts is also crucial; for instance, the dicyclohexylurea (DCU) formed when using DCC is poorly soluble in many organic solvents and can be removed by filtration. luxembourg-bio.com In contrast, the urea (B33335) byproduct from diisopropylcarbodiimide (DIC) is more soluble, making it more suitable for solid-phase synthesis but requiring chromatographic purification in solution-phase reactions. peptide.com
| Coupling Reagent Class | Example Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Anhydrous solvent (e.g., DCM, THF), often reflux | High reactivity, cost-effective | Harsh reagents, byproduct (HCl/SO₂) generation |
| Carbodiimides | DCC, DIC, EDC | Anhydrous solvent (DCM, DMF), often with additives (HOBt, HOSu), 0°C to RT | Mild conditions, high yields | Byproduct can be difficult to remove (DIC), potential for racemization in chiral substrates |
| Aminium/Uronium Salts | HATU, HBTU | Polar aprotic solvent (DMF), base (DIPEA), RT | Fast reaction rates, low racemization, high yields | Higher cost, byproducts require purification |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Polar aprotic solvent (DMF), base (DIPEA), RT | Very effective for hindered couplings, low racemization | Carcinogenic byproduct (HMPA) with BOP, higher cost |
The synthesis of this compound relies on the inherent reactivity of its two precursors.
4-Aminobenzoic acid (PABA): This molecule is bifunctional, containing a nucleophilic aromatic amino group (-NH₂) and a carboxylic acid group (-COOH). The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which slightly reduces its basicity and nucleophilicity compared to an aliphatic amine. taylorandfrancis.com However, it remains sufficiently nucleophilic to react with activated carboxylic acids. The carboxylic acid group of PABA is acidic and generally unreactive under standard amide coupling conditions.
5-Methyl-2-furoic acid: The key reactive site is the carboxylic acid group, which must be converted into an electrophilic species to react with the amine. The furan ring is an electron-rich aromatic system, and the methyl group at the 5-position further enhances this electron density. While generally stable, the furan moiety can be sensitive to strongly acidic conditions.
The primary consideration for selectivity is ensuring the reaction occurs between the desired functional groups. The activation of 5-methyl-2-furoic acid creates a potent electrophile that will preferentially react with the most nucleophilic site available, which is the amino group of PABA.
Chemo- and Regioselective Considerations in the Preparation of this compound
Chemoselectivity: The main challenge is the selective formation of the amide bond in the presence of two carboxylic acid groups (one on each precursor). This is achieved by selectively activating only one of them. By preparing an activated derivative of 5-methyl-2-furoic acid (e.g., the acyl chloride) and then adding PABA, the reaction is directed to proceed in the desired manner. This strategy prevents the self-polymerization of PABA, which could occur if a non-specific condensing agent were added to a mixture of the two precursors. The higher nucleophilicity of the amine compared to the carboxylate anion ensures that N-acylation is the overwhelmingly favored pathway.
Regioselectivity: The regiochemistry of the final product is unambiguously defined by the structures of the starting materials. 4-Aminobenzoic acid has its functional groups fixed at the 1- and 4-positions of the benzene (B151609) ring, while 5-methyl-2-furoic acid has its reactive carboxyl group at the 2-position. The resulting amide linkage is therefore constrained to the desired positions, and no other regioisomers are possible from this combination of precursors.
Implementation of Sustainable Chemistry Principles in Synthetic Protocols
Modern synthetic chemistry emphasizes the incorporation of green or sustainable principles to minimize environmental impact. These can be applied to the synthesis of this compound.
Atom Economy: The use of stoichiometric coupling reagents generates significant waste (e.g., ureas, phosphine (B1218219) oxides). Catalytic methods for direct amide formation are an area of active research and represent a greener alternative, though they are not yet as widely applicable. rsc.org
Solvent Selection: Traditional syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM). Replacing these with more benign alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. Some coupling reactions have also been adapted for use in aqueous solvent systems. peptide.com
Reagent Choice: Avoiding hazardous reagents like thionyl chloride in favor of milder, solid-phase coupling agents can improve the safety profile of the synthesis.
| Principle | Traditional Approach | Sustainable Alternative |
|---|---|---|
| Reagents | Stoichiometric SOCl₂ or coupling agents (e.g., DCC) | Catalytic amide bond formation (if applicable), use of newer, less toxic coupling agents. rsc.org |
| Solvents | Dichloromethane (DCM), Chloroform | Ethyl acetate, 2-MeTHF, CPME, or potentially water-based systems. peptide.com |
| Energy | Conventional heating for several hours | Microwave-assisted synthesis to reduce reaction time and energy input. researchgate.net |
| Waste | Generation of HCl/SO₂ or stoichiometric urea/phosphine oxide byproducts | Processes that minimize byproducts or where byproducts are easily recyclable. |
Design and Synthesis of Structurally Modified Derivatives of this compound for Research Purposes
The structural framework of this compound allows for systematic modification to explore structure-activity relationships in various research contexts. Derivatives can be designed by modifying either the furan ring or the benzoic acid portion.
The furan ring is a particularly attractive site for modification. Analogs can be synthesized to probe the effects of sterics and electronics on the molecule's properties. The synthetic approach would remain the same—amide coupling—but would utilize different substituted 2-furoic acid precursors.
Rational design could include:
Altering the 5-position substituent: Replacing the methyl group with larger alkyl groups (ethyl, isopropyl), electron-withdrawing groups (halogens like -Cl, -Br), or aryl groups. researchgate.net
Introducing substituents at other positions: Synthesizing precursors with substituents at the 3- or 4-positions of the furan ring.
The synthesis of these analogs would involve the coupling of PABA with the appropriately substituted 5-R-furan-2-carboxylic acid, following one of the activation protocols described in section 2.1.1.
| Target Analog Structure | Required Furoic Acid Precursor | Rationale for Modification |
|---|---|---|
| 4-[(5-Ethyl-2-furoyl)amino]benzoic acid | 5-Ethyl-2-furoic acid | Investigate steric effects at the 5-position. |
| 4-[(5-Bromo-2-furoyl)amino]benzoic acid | 5-Bromo-2-furoic acid | Introduce an electron-withdrawing group to modify ring electronics. |
| 4-[(5-Phenyl-2-furoyl)amino]benzoic acid | 5-Phenyl-2-furoic acid | Explore the impact of a bulky, aromatic substituent. |
| 4-[(2-Furoyl)amino]benzoic acid | 2-Furoic acid | Provide an unsubstituted baseline compound for comparison. |
Systematic Derivatization via Modifications on the Benzoic Acid Moiety
The carboxylic acid functional group of the this compound molecule is the principal target for chemical derivatization. This moiety can be readily converted into a variety of other functional groups, most notably esters and amides, allowing for the systematic alteration of the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification: The synthesis of esters from the parent carboxylic acid is a fundamental transformation. This can be accomplished through several standard methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. These modifications are crucial for creating prodrugs or modulating the compound's transport characteristics.
Amidation: The conversion of the carboxylic acid to an amide is another key derivatization strategy. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. mdpi.com The use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides a mild and efficient method for forming amide bonds with a wide array of amines. This approach allows for the introduction of diverse structural motifs, including amino acids or other bioactive scaffolds. mdpi.com
The following table outlines potential derivatizations of the benzoic acid moiety:
Table 1: Examples of Systematic Derivatization Reactions| Reactant Class | Reaction Type | Potential Reagent | Resulting Derivative |
|---|---|---|---|
| Alcohols | Esterification | Methanol, Ethanol, Isopropanol | Methyl, Ethyl, or Isopropyl 4-[(5-Methyl-2-furoyl)amino]benzoate |
| Primary Amines | Amidation | Aniline, Benzylamine | N-Phenyl-4-[(5-Methyl-2-furoyl)amino]benzamide, N-Benzyl-4-[(5-Methyl-2-furoyl)amino]benzamide |
| Secondary Amines | Amidation | Morpholine, Piperidine | (4-(4-((5-methyl-2-furoyl)amino)benzoyl)morpholine), 1-(4-((5-methyl-2-furoyl)amino)benzoyl)piperidine |
| Amino Acids | Amidation | Glycine methyl ester | Methyl 2-(4-((5-methyl-2-furoyl)amino)benzamido)acetate |
Incorporation of Molecular Probes and Research Tags
The carboxylic acid group of this compound serves as a convenient attachment point, or "handle," for the conjugation of molecular probes and research tags. This functionalization is instrumental in creating tool compounds for biochemical and cell-based assays, enabling the study of molecular interactions, localization, and mechanism of action.
The conjugation chemistry typically involves the formation of a stable amide or ester bond between the carboxylic acid of the target molecule and a reactive group on the probe, such as an amine or alcohol. This process often utilizes the same activating agents and coupling reagents as described for amide synthesis.
Fluorescent Labeling: Fluorescent probes can be attached to visualize the compound in biological systems. Amine-reactive fluorescent dyes, such as derivatives of fluorescein, rhodamine, or cyanine, can be coupled to the carboxylic acid to yield fluorescently tagged versions of the parent molecule.
Affinity Tags: For applications such as affinity purification or pull-down assays, tags like biotin (B1667282) can be incorporated. Biotinylation involves conjugating an amine-functionalized biotin derivative to the carboxylic acid. The resulting biotinylated compound can then be captured using streptavidin- or avidin-functionalized supports.
Other Research Tags: Depending on the experimental requirements, other tags can be introduced. For example, radiolabeling for quantitative analysis in biological samples or the attachment of photo-crosslinkers to identify binding partners can be achieved through derivatization of the benzoic acid moiety. The synthesis of reagents for such specific applications is a subject of ongoing research. nih.gov
The table below provides examples of molecular probes that could be conjugated to this compound.
Table 2: Examples of Molecular Probes for Conjugation| Probe/Tag Type | Example Probe (with reactive group) | Conjugation Chemistry | Application |
|---|---|---|---|
| Fluorescent Probe | 5-(Aminomethyl)fluorescein | Amide bond formation | Fluorescence microscopy, Flow cytometry |
| Affinity Tag | Biotin-PEG-Amine | Amide bond formation | Protein pull-down assays, Affinity purification |
| Photo-crosslinker | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzylamine | Amide bond formation | Covalent target identification |
| Radiolabel Precursor | [3H]-Glycine methyl ester | Amide bond formation | Radiometric binding assays |
Dissection of Molecular and Cellular Targets Modulated by this compound
No published research was found that specifically investigates the molecular and cellular targets of this compound.
In Vitro Enzyme Activity Modulation and Inhibition Kinetics
There are no available studies reporting the effects of this compound on the activity of any specific enzymes. Consequently, data on its inhibition kinetics, such as IC₅₀ or Kᵢ values, are not present in the scientific literature.
Receptor Binding Profiling and Ligand-Target Interaction Analysis
No data from receptor binding assays or computational modeling studies are available to characterize the interaction of this compound with any biological receptors. Therefore, its receptor binding profile and the specifics of its ligand-target interactions remain uncharacterized.
Anti-Inflammatory Research Paradigms and Modulatory Mechanisms
There is no specific research available on the anti-inflammatory properties or immunomodulatory mechanisms of this compound.
Inhibition of Pro-inflammatory Biomarker Expression in Cellular Models
No studies were found that have investigated the ability of this compound to inhibit the expression of pro-inflammatory biomarkers, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), or various pro-inflammatory cytokines, in any cellular models of inflammation.
Immunomodulatory Research through Cytokine and Chemokine Profiling
There is a lack of published data on the immunomodulatory effects of this compound. No studies have been conducted to profile its influence on the production and release of a broader range of cytokines and chemokines in immune cells or other relevant cell types.
Absence of Specific Research Data Precludes Article Generation on this compound
The investigation for information on this specific compound did not yield any published studies detailing its effects on model pathogens, fungal pathways, cancer cell lines, or in vitro models for other biological activities. While the broader classes of benzoic acid and furan derivatives have been the subject of various biological investigations, the explicit instructions to focus solely on this compound prevent the inclusion of data from related but structurally distinct molecules.
Consequently, without any available scientific evidence or research findings on the specific biological mechanisms of this compound, it is not possible to generate the requested article on its "Mechanistic Investigations of Biological Activities." The creation of content for the specified sections and subsections, including data tables and detailed research findings, is contingent on the existence of such primary research, which appears to be absent from the current body of scientific literature.
Therefore, the article focusing solely on the chemical compound “this compound” as outlined cannot be produced at this time due to the absence of the necessary foundational research data.
Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 5 Methyl 2 Furoyl Amino Benzoic Acid and Its Analogs
Identification of Essential Pharmacophoric Features Governing Biological Efficacy
A pharmacophore model for 4-[(5-Methyl-2-furoyl)amino]benzoic acid and its analogs would likely comprise several key features essential for molecular recognition and biological activity. These features are inferred from the known roles of similar functionalities in a variety of biologically active molecules.
The 5-Methyl-2-furoyl Group: The furan (B31954) ring, a five-membered aromatic heterocycle, is a common motif in medicinal chemistry. ijabbr.com Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with biological targets. ijabbr.com The 2-furoyl substitution pattern provides a rigid scaffold that properly orients the other functional groups. The methyl group at the 5-position of the furan ring is a critical feature. Its lipophilicity can enhance binding to hydrophobic pockets within a target protein. The position of this methyl group can also influence the electronic properties of the furan ring and its metabolic stability. nih.gov
The Amide Linker: The amide bond (-CO-NH-) is a cornerstone of peptide and protein structure and is frequently found in drug molecules. It is a rigid and planar unit due to resonance, which restricts the conformational freedom of the molecule. The amide carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. These hydrogen bonding capabilities are often crucial for anchoring the ligand within the active site of a biological target.
The para-Aminobenzoic Acid Moiety: Para-aminobenzoic acid (PABA) is a well-known building block in medicinal chemistry. nih.gov The para-substitution pattern on the benzene (B151609) ring directs the carboxylic acid group to a position distal from the furoyl moiety, allowing for potential interactions with separate regions of a binding site. The aromatic ring itself can participate in hydrophobic and π-stacking interactions.
The Carboxylic Acid Group: The terminal carboxylic acid is a key functional group, often ionized at physiological pH to form a carboxylate anion. This anionic center can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site. It can also act as a hydrogen bond acceptor. The acidic nature of this group also significantly influences the pharmacokinetic properties of the molecule.
Collectively, these features create a distinct three-dimensional arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and an anionic center, which together define the pharmacophore of this compound.
Quantitative and Qualitative Assessment of Substituent Effects on Activity Profiles
The biological activity of this compound can be modulated by introducing various substituents at different positions on its core structure. The effects of these substituents can be understood through both qualitative and quantitative structure-activity relationship (QSAR) studies on analogous compounds. nih.govfrontiersin.org
Substitutions on the Furan Ring: Modifications to the furan ring, particularly at the 5-position, are expected to have a significant impact on activity. Replacing the methyl group with other substituents can alter steric bulk, lipophilicity, and electronic properties. For instance, increasing the size of the alkyl group at the 5-position could enhance hydrophobic interactions, but an excessively large group might introduce steric hindrance. Electron-withdrawing groups could affect the hydrogen bonding capability of the furan oxygen.
Interactive Data Table: Hypothetical Substituent Effects on Biological Activity
The following table illustrates the potential impact of various substituents on the biological activity of a hypothetical series of this compound analogs, based on established SAR principles from related compound classes. The activity is represented as a hypothetical IC₅₀ value, where a lower value indicates higher potency.
| Compound ID | R1 (on Furan Ring) | R2 (on Benzoic Acid Ring) | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |
| Parent | -CH₃ | -H | 10.5 | Baseline activity of the core structure. |
| Analog 1 | -H | -H | 25.2 | Removal of the methyl group may reduce hydrophobic interactions, leading to decreased potency. |
| Analog 2 | -CH₃ | 3-Cl | 5.8 | An electron-withdrawing chloro group can enhance binding affinity through various interactions. |
| Analog 3 | -CH₃ | 3-OCH₃ | 15.7 | An electron-donating methoxy (B1213986) group might slightly decrease the acidity of the carboxylate, potentially weakening ionic bonds. |
| Analog 4 | -CF₃ | -H | 8.2 | A trifluoromethyl group can increase lipophilicity and potentially engage in favorable interactions. |
| Analog 5 | -CH₃ | 2-F | 18.9 | A fluoro group at the ortho position may induce a conformational change that is less favorable for binding. |
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional conformation of this compound is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. The relatively rigid nature of the aromatic rings and the amide bond still allows for some conformational flexibility that can be analyzed.
Rotational freedom exists around the single bonds connecting the furan ring to the amide carbonyl and the amide nitrogen to the benzoic acid ring. The preferred dihedral angles for these bonds will be influenced by steric hindrance and potential intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amide N-H and the furan oxygen, which would further restrict the conformation. The conformation of aminobenzoic acid derivatives is known to be relatively rigid, which can be advantageous for binding to a specific target. escholarship.org
Computational modeling and techniques like X-ray crystallography of analogous compounds can provide insights into the likely low-energy conformations of this compound. A conformation that pre-organizes the key pharmacophoric features in a manner complementary to the target's binding site will likely lead to higher affinity and biological activity.
Principles of Rational Design for Novel this compound-Derived Research Tools
The rational design of new research tools based on the this compound scaffold involves a systematic approach to modify the molecule to enhance desired properties such as potency, selectivity, or to introduce new functionalities like fluorescent tags or reactive groups. researchgate.netnih.gov
One key strategy is the use of bioisosteric replacements . Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which can be interchanged without significantly altering the biological activity. drughunter.comopenaccessjournals.com For example, the carboxylic acid group could be replaced with a tetrazole, which is a common carboxylic acid bioisostere that can offer improved metabolic stability and cell permeability. openaccessjournals.com Similarly, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to probe the importance of the furan oxygen and to modulate the electronic and steric properties of this part of the molecule.
Structure-based drug design would be another powerful approach if the three-dimensional structure of the biological target is known. nih.gov Molecular docking studies could be employed to predict how analogs of this compound bind to the target. researchgate.netijper.orgnih.gov This information can then be used to design new molecules with improved binding affinity and selectivity. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, the molecule could be modified to include a substituent that can occupy this pocket.
The development of molecular probes is another area of rational design. A fluorescent dye could be attached to the scaffold, for example, at a position that is not critical for biological activity, to create a tool for visualizing the biological target in cells or tissues. mdpi.com
The following table outlines some rational design strategies for creating novel research tools based on the this compound structure.
Interactive Data Table: Rational Design Strategies
| Design Strategy | Proposed Modification | Rationale | Potential Application |
| Bioisosteric Replacement | Replace carboxylic acid with a tetrazole ring. | The tetrazole ring mimics the acidic properties of the carboxylic acid but can improve pharmacokinetic properties. openaccessjournals.com | Development of drug candidates with improved oral bioavailability. |
| Bioisosteric Replacement | Replace the furan ring with a thiophene ring. | To investigate the role of the furan oxygen in binding and to alter the electronic character of the ring system. | Elucidate the importance of the heteroatom in the five-membered ring for biological activity. |
| Structure-Based Design | Add a hydroxyl group to the benzoic acid ring. | If the target's binding site has a nearby hydrogen bond donor/acceptor, this could form a new favorable interaction. | Increase binding affinity and selectivity for the target protein. |
| Molecular Probe Development | Attach a fluorophore to the benzoic acid ring. | To create a fluorescent ligand that can be used to visualize the target protein in biological systems. mdpi.com | Cellular imaging and target engagement studies. |
Computational Chemistry and in Silico Modeling of 4 5 Methyl 2 Furoyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For 4-[(5-Methyl-2-furoyl)amino]benzoic acid, these calculations can predict a range of electronic properties that govern its behavior. The geometry of the molecule is first optimized to its lowest energy conformation. DFT calculations using a basis set such as B3LYP/6-311++G(d,p) can then be employed to determine key electronic descriptors. dntb.gov.ua
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net These calculations also yield other important parameters like ionization potential, electron affinity, electronegativity, and global hardness, which collectively provide a comprehensive picture of the molecule's electronic characteristics and potential for interaction. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. dntb.gov.ua
Table 1: Predicted Electronic Properties of Furoic Acid Derivatives
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |
Note: The values presented are illustrative for a furoic acid derivative and are typically calculated using DFT methods. Actual values for this compound would require specific computation.
Molecular Docking and Scoring Methodologies for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore various binding poses.
The interaction between the ligand and the protein is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net Docking studies on similar aminobenzoic acid derivatives have explored their potential as inhibitors of enzymes like neuraminidase and cholinesterase. researchgate.netrjptonline.org The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov
Table 2: Illustrative Molecular Docking Results for Aminobenzoic Acid Derivatives against a Hypothetical Kinase Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Kinase X | -9.5 | LYS78, GLU95, LEU150 |
| Derivative B | Kinase X | -8.8 | LYS78, ASP165 |
| This compound (Hypothetical) | Kinase X | -9.2 | LYS78, GLU95, PHE164 |
This table provides a hypothetical representation of docking results to illustrate the type of data generated.
Advanced Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding pose of this compound with its target protein. nih.gov These simulations model the movement of atoms in the complex by solving Newton's equations of motion, providing insights into the flexibility and conformational changes of both the ligand and the protein. nih.govnih.gov
Several parameters are analyzed to determine the stability of the complex, including the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms, which indicates conformational stability. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. researchgate.net The radius of gyration (Rg) provides information about the compactness of the protein, and the number of hydrogen bonds formed between the ligand and protein over the simulation time is also a key indicator of a stable interaction. researchgate.net
This data is illustrative of a typical MD simulation output for a stable ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict their activity against a specific biological target. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
The descriptors can be of various types, including physicochemical (e.g., logP for lipophilicity), electronic (e.g., HOMO/LUMO energies), and topological (e.g., molecular connectivity indices). nih.gov Statistical methods such as multiple linear regression are used to create a mathematical equation that relates the descriptors to the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the design and synthesis of more potent analogues. mdpi.com
Table 4: Common Descriptors Used in QSAR Models for Bioactivity Prediction
| Descriptor | Type | Relevance to Biological Activity |
|---|---|---|
| LogP | Physicochemical | Lipophilicity, membrane permeability |
| Molar Refractivity | Physicochemical | Molecular volume and polarizability |
| HOMO/LUMO Energy | Electronic | Reactivity and ability to engage in charge-transfer interactions |
| Molecular Weight | Steric | Size constraints of the binding pocket |
In Silico Assessment of Pharmacokinetic and Toxicological Parameters (Computational Prediction)
The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov For this compound, various computational models and software can predict its pharmacokinetic and toxicological profile. plos.orgresearchgate.netnih.govbenthamdirect.com These predictions help to identify potential liabilities that could lead to failure in later stages of development.
Pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 enzymes can be estimated. Toxicity predictions can include assessments for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.net The "Rule of Five" by Lipinski is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties.
Table 5: Predicted ADMET Properties for a Carboxamide-Containing Compound
| Property | Predicted Value | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
| Lipinski's Rule of Five | 0 violations | Good drug-like properties |
This table presents typical ADMET predictions for a drug-like molecule and serves as an example.
Advanced Analytical and Methodological Approaches in 4 5 Methyl 2 Furoyl Amino Benzoic Acid Research
High-Resolution Spectroscopic Techniques for Structural Characterization and Purity Assessment
Spectroscopic methods are fundamental to the qualitative analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, offering unambiguous structural elucidation and a means to evaluate sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons on the benzoic acid ring are typically found in the aromatic region (δ 7.0-8.5 ppm), with those adjacent to the electron-withdrawing carboxylic acid group appearing further downfield. rsc.orgchemicalbook.com The amide proton (N-H) would likely appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration. Protons on the furan (B31954) ring and the methyl group will have characteristic shifts. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom gives a distinct signal. Key signals would include those for the carbonyl carbons of the amide and carboxylic acid (typically δ 160-180 ppm), carbons of the aromatic and furan rings (δ 100-150 ppm), and the methyl group carbon (δ ~20 ppm). rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
| Carboxylic Acid (-COOH) | ~12.0-13.0 (broad s) | ~167-170 | Acidic proton, often broad and downfield. rsc.orgchemicalbook.com |
| Amide (-NH-) | ~10.0-10.5 (s) | N/A | Chemical shift is solvent and concentration dependent. |
| Benzoic Acid Ring (Aromatic CH) | ~7.8-8.1 (d) | ~120-145 | Protons ortho and meta to the amide and acid groups will have distinct shifts and coupling patterns. |
| Furan Ring (CH) | ~6.3-7.2 (m) | ~110-155 | The electronic effects of the methyl and carbonyl groups influence the precise shifts. rsc.org |
| Methyl (-CH₃) | ~2.4 (s) | ~14-16 | Typical range for a methyl group attached to an aromatic/heteroaromatic ring. |
| Carbonyl (Amide C=O) | N/A | ~158-162 | Characteristic chemical shift for amide carbonyls. |
| Carbonyl (Acid C=O) | N/A | ~167-170 | Characteristic chemical shift for carboxylic acid carbonyls. |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion ([M]+ or [M+H]+) with high precision. The calculated monoisotopic mass of this compound (C₁₃H₁₁NO₄) is approximately 245.0688 Da. An experimental HRMS measurement confirming this mass provides strong evidence for the compound's elemental formula.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, charged ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond. This would lead to characteristic fragments such as the 5-methyl-2-furoyl cation (m/z 111) and the 4-aminobenzoic acid radical cation or related fragments (m/z 137/120). nih.govlibretexts.orgdocbrown.info The loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group is also a common fragmentation pathway for benzoic acid derivatives. docbrown.infomassbank.eu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 245 | [C₁₃H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 228 | [C₁₃H₁₀NO₃]⁺ | Loss of OH radical from carboxylic acid |
| 200 | [C₁₂H₁₀NO₂]⁺ | Loss of COOH radical |
| 137 | [C₇H₇NO₂]⁺ | 4-aminobenzoic acid fragment after amide cleavage |
| 120 | [C₇H₆N]⁺ | Loss of OH from the 4-aminobenzoic acid fragment |
| 111 | [C₆H₇O₂]⁺ | 5-methyl-2-furoyl cation after amide cleavage |
| 95 | [C₅H₃O₂]⁺ | Loss of CH₄ from the 5-methyl-2-furoyl fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from benzoic acid ring fragmentation docbrown.info |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad band from approximately 2500-3300 cm⁻¹ would indicate the O-H stretch of the hydrogen-bonded carboxylic acid. libretexts.org The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. The spectrum would also show two distinct and strong carbonyl (C=O) stretching absorptions: one for the carboxylic acid (around 1680-1710 cm⁻¹) and another for the amide (Amide I band, around 1650-1680 cm⁻¹). docbrown.infovscht.czmasterorganicchemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The presence of the benzoic acid and furoyl ring systems, linked by a conjugating amide bridge, would result in strong UV absorption. The spectrum would likely show characteristic π → π* transitions, and the position of the maximum absorbance (λ_max) can be used to confirm the extent of conjugation and for quantitative analysis using the Beer-Lambert law.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3250-3350 | N-H Stretch | Secondary Amide | Medium |
| 2500-3300 | O-H Stretch | Carboxylic Acid | Broad, Strong |
| ~3100 | C-H Stretch | Aromatic/Furan Rings | Medium-Weak |
| 2850-2960 | C-H Stretch | Methyl Group | Medium-Weak |
| 1680-1710 | C=O Stretch | Carboxylic Acid | Strong |
| 1650-1680 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| 1580-1620 | C=C Stretch | Aromatic/Furan Rings | Medium |
| 1510-1550 | N-H Bend (Amide II) | Secondary Amide | Medium |
| 1210-1320 | C-O Stretch | Carboxylic Acid/Amide | Strong |
Chromatographic Methodologies for Purification and Impurity Profiling
Chromatographic techniques are essential for separating this compound from reaction by-products, unreacted starting materials, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound.
Purity Analysis: A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of benzoic acid derivatives. This involves a nonpolar stationary phase (e.g., C18 or a specialized amide column) and a polar mobile phase, often a mixture of water (acidified with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance (λ_max). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Preparative Separation: The same principles of analytical HPLC can be scaled up for preparative chromatography to purify larger quantities of the compound. By using a larger column and a higher flow rate, fractions corresponding to the desired compound can be collected as they elute, effectively isolating it from impurities.
Table 4: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Ascentis® RP-Amide or equivalent C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient elution (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm or λ_max of the compound |
| Injection Volume | 5-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis (if applicable)
Direct analysis of the intact this compound molecule by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity. However, GC-MS is a highly valuable tool for identifying volatile or semi-volatile impurities and by-products that may be present from the synthesis process. researchgate.net
For instance, the synthesis of amides can sometimes involve starting materials or generate by-products that are more volatile than the final product. numberanalytics.comnih.govnih.gov These could include unreacted amines, residual solvents, or side-products from overheating. A GC-MS analysis of the crude reaction mixture (or a headspace analysis) could identify these components. The sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.govresearchgate.net While not used for analyzing the primary compound, this technique is crucial for methodological development and ensuring the final product is free from volatile contaminants.
X-ray Crystallography for Ligand-Bound Protein Structure Determination
There is currently no publicly available research detailing the use of X-ray crystallography to determine the three-dimensional structure of any protein target in complex with this compound. This technique is fundamental for understanding the precise molecular interactions between a compound and its biological target, providing insights into the mechanism of action and facilitating structure-based drug design. The absence of such studies suggests that either the biological targets of this compound are unknown or that this line of research has not yet been pursued or published.
High-Throughput Screening (HTS) and Array-Based Assay Development for Activity Discovery
No published studies were found that describe the use of High-Throughput Screening (HTS) or array-based assays to identify or characterize the biological activities of this compound. HTS is a critical methodology in modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hit" compounds with desired biological effects. The lack of HTS data for this compound implies it has not been part of large-scale screening campaigns or that the results of such screenings have not been disclosed in the public domain.
Future Perspectives and Emerging Research Avenues for 4 5 Methyl 2 Furoyl Amino Benzoic Acid in Chemical Biology
Identification of Novel Biological Targets and Undiscovered Therapeutic Pathways for Research
The unique chemical architecture of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, which combines a substituted furoic acid moiety with an aminobenzoic acid scaffold, presents a compelling case for the exploration of novel biological targets and therapeutic pathways. While direct research on this specific compound is limited, the known biological activities of its constituent parts and analogous structures provide a rational basis for future investigations.
Derivatives of 4-aminobenzoic acid (PABA) are known to play a role in various biological processes, and have been investigated for a range of therapeutic applications. google.com Similarly, furoic acid derivatives have demonstrated diverse pharmacological properties. nih.govmdpi.comgoogle.com The combination of these two moieties in this compound may lead to synergistic or unique biological effects. Future research should focus on screening this compound against a wide array of biological targets to uncover its potential therapeutic applications.
Initial areas of investigation could be guided by the activities of structurally related compounds. For instance, some aminobenzoic acid derivatives have been explored for their anti-inflammatory and antitumor properties. google.comresearchgate.netnih.gov Therefore, it would be logical to investigate the effects of this compound on key inflammatory pathways, such as those mediated by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, and on various cancer cell lines to determine its antiproliferative potential.
Furthermore, a patent for a pharmaceutical composition containing 4-aminobenzoic acid and 5-methyl-2-furoic acid suggests a potential application in the treatment of neurological diseases. google.comgoogle.comgoogleapis.com This indicates that this compound could be a candidate for investigation into its effects on neurological targets, such as neurotransmitter receptors, ion channels, or enzymes involved in neuroinflammation and neurodegeneration.
A comprehensive approach to target identification would involve high-throughput screening against diverse panels of receptors, enzymes, and other protein targets. Additionally, phenotypic screening using various cell-based assays could reveal unexpected biological activities and provide clues to the compound's mechanism of action. Once a primary biological target is identified, further studies will be necessary to elucidate the precise molecular interactions and downstream signaling pathways affected by this compound.
Potential Research Directions for Target Identification:
| Research Area | Potential Targets/Pathways | Rationale |
| Oncology | Kinases, Apoptosis-related proteins, Angiogenesis factors | Known antitumor activity of related aminobenzoic acid derivatives. researchgate.netnih.gov |
| Inflammation | COX enzymes, LOX enzymes, Cytokine signaling pathways | Anti-inflammatory potential of aminobenzoic acid and furoic acid analogs. |
| Neurology | Neurotransmitter receptors, Ion channels, Enzymes in neurodegeneration | Patent suggesting neurological applications of constituent moieties. google.comgoogle.comgoogleapis.com |
| Infectious Diseases | Bacterial enzymes, Fungal targets, Viral replication machinery | Antimicrobial activity reported for some furoic acid amides. mdpi.com |
Investigation of Synergistic and Antagonistic Interactions with Other Research Compounds
A crucial aspect of modern chemical biology and drug discovery is the investigation of how compounds interact when used in combination. The study of synergistic and antagonistic interactions of this compound with other research compounds could unveil novel therapeutic strategies and provide deeper insights into its mechanism of action.
Synergistic interactions, where the combined effect of two compounds is greater than the sum of their individual effects, could lead to the development of more effective combination therapies. For instance, if this compound is found to have modest anticancer activity, combining it with existing chemotherapeutic agents could result in a significantly enhanced therapeutic outcome. This could also allow for the use of lower doses of each compound, potentially reducing toxicity and side effects.
Conversely, antagonistic interactions, where one compound diminishes the effect of another, are equally important to identify to avoid ineffective or even detrimental combinations. Understanding these interactions is critical for designing rational combination therapies.
Future research in this area should involve systematic screening of this compound in combination with a library of known bioactive compounds, including approved drugs and other experimental agents. These studies should be conducted across various disease models, such as different cancer cell lines or inflammatory assay systems.
Hypothetical Combination Studies:
| Disease Area | Potential Combination Agent | Rationale for Investigation |
| Cancer | Standard chemotherapeutic drugs (e.g., doxorubicin, cisplatin) | To explore potential for enhanced efficacy and overcoming drug resistance. |
| Inflammation | Non-steroidal anti-inflammatory drugs (NSAIDs) | To investigate synergistic anti-inflammatory effects and potential for dose reduction. |
| Neurological Disorders | Existing neuroprotective agents | To assess the potential for enhanced neuroprotection or symptomatic relief. |
Exploration of Advanced Delivery Systems for Targeted Research Probes
The efficacy of a chemical probe or a potential therapeutic agent can be significantly enhanced through the use of advanced delivery systems. For a small molecule like this compound, targeted delivery could improve its bioavailability, reduce off-target effects, and allow for controlled release at the site of action.
Future research should explore the encapsulation or conjugation of this compound with various nanocarriers. Liposomes, polymeric nanoparticles, and dendrimers are examples of delivery systems that can be engineered to target specific cells or tissues. For instance, if the compound is found to have anticancer activity, its delivery system could be functionalized with ligands that bind to receptors overexpressed on cancer cells, thereby concentrating the compound at the tumor site.
In the context of neurological research, delivery systems that can cross the blood-brain barrier would be of particular interest. This could involve the use of specific nanocarriers or the chemical modification of the compound itself to enhance its brain penetration.
The development of such targeted delivery systems would not only be beneficial for potential therapeutic applications but also for its use as a more precise research tool in chemical biology. A targeted probe would allow for the study of its biological effects in a more localized and controlled manner.
Potential Delivery Strategies:
| Delivery System | Targeting Moiety | Potential Application |
| Liposomes | Antibodies, Peptides | Targeted delivery to cancer cells. |
| Polymeric Nanoparticles | Folic acid, Transferrin | Enhanced uptake by proliferating cells. |
| Dendrimers | Specific cell-penetrating peptides | Intracellular delivery of the compound. |
Interdisciplinary Research Collaborations and Translational Potential for Chemical Biology Tools
The full potential of this compound as a chemical biology tool can only be realized through interdisciplinary collaborations. The study of this compound would benefit from the combined expertise of synthetic chemists, biochemists, pharmacologists, and computational scientists.
Synthetic chemists can play a crucial role in developing efficient synthetic routes for the compound and its analogs, allowing for structure-activity relationship (SAR) studies. Biochemists and pharmacologists are essential for designing and conducting biological assays to identify its targets and elucidate its mechanism of action. Computational scientists can use molecular modeling and simulations to predict its binding modes to potential targets and to guide the design of more potent and selective derivatives.
The translational potential of this compound as a chemical biology tool lies in its ability to modulate specific biological processes. If it is found to be a selective inhibitor of a particular enzyme or receptor, it could be used as a probe to study the role of that target in health and disease. This could ultimately lead to the validation of new drug targets and the development of novel therapeutic strategies.
A collaborative approach will be key to advancing our understanding of this compound and translating the findings from basic research into tangible applications in chemical biology and potentially, in medicine.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization for Research Applications
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical biology. These powerful computational tools can be leveraged to accelerate the discovery and optimization of compounds like this compound for various research applications.
In the initial stages, AI algorithms can be used to predict the potential biological activities and physicochemical properties of this compound and its virtual derivatives. This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. Machine learning models can be trained on large datasets of known bioactive compounds to identify structural features that are associated with specific biological activities.
Once initial biological data for this compound is generated, AI and ML can be used to build predictive models for SAR. These models can then be used to design new analogs with improved potency, selectivity, and drug-like properties. Generative AI models can even propose novel chemical structures that are likely to have the desired biological activity.
Furthermore, AI can be used to analyze complex biological data generated from high-throughput screening and 'omics' studies, helping to identify the compound's mechanism of action and potential biomarkers of its activity. The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and lead to a deeper understanding of its potential as a chemical biology tool.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(5-Methyl-2-furoyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between 4-aminobenzoic acid and activated furan derivatives. For example, refluxing equimolar amounts of 4-aminobenzoic acid with 5-methyl-2-furoyl chloride in dry acetone for 3–6 hours under inert conditions yields the target compound . Optimization includes adjusting reaction temperature (45–60°C), solvent choice (DMF or THF for higher yields), and catalyst use (e.g., triethylamine for acid scavenging). Purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. How can spectroscopic and crystallographic methods characterize the compound’s structural integrity?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d) confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the methyl group (δ 2.3 ppm) on the furan ring .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsional strain. For example, the dihedral angle between the benzoic acid and furan rings is typically 15–25°, indicating moderate conjugation .
- FT-IR : Peaks at ~1680 cm (C=O stretch) and 3300 cm (N-H stretch) validate the amide linkage .
Q. What strategies address poor solubility in aqueous media for biological assays?
- Methodological Answer : Solubility can be enhanced via:
- pH adjustment : Deprotonation of the carboxylic acid group (pKa ~4.5) using sodium bicarbonate (pH 7–8) .
- Co-solvents : DMSO (≤10%) or cyclodextrin inclusion complexes .
- Derivatization : Methyl ester formation (e.g., using SOCl/methanol) for cell permeability studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate bioactivity in this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the furan (e.g., Cl, CF) or benzoic acid (e.g., NO, OCH) moieties .
- Biological Testing : Screen analogs for enzyme inhibition (e.g., carbonic anhydrase IC via stopped-flow assays) or antimicrobial activity (MIC against S. aureus or E. coli) .
- QSAR Modeling : Use Gaussian 09 for DFT calculations (HOMO/LUMO energies) to correlate electronic effects with activity .
Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodological Answer : Discrepancies between computational (e.g., Avogadro-optimized structures) and experimental data are resolved via:
- SHELXL Refinement : Hydrogen bonding networks (e.g., O-H···O interactions between carboxylic acid and amide groups) validate intramolecular stabilization .
- Twinning Analysis : For ambiguous electron density, SHELXD identifies pseudo-symmetry in twinned crystals .
Q. What experimental and computational approaches validate the compound’s potential as a drug precursor?
- Methodological Answer :
- Docking Studies : Autodock Vina predicts binding affinity to target proteins (e.g., COX-2 or EGFR).
- ADMET Profiling : SwissADME predicts logP (≈2.1) and BBB permeability, while ProTox-II assesses hepatotoxicity .
- In Vivo Testing : Pharmacokinetics (C, t) in rodent models via LC-MS/MS quantification .
Q. How can analytical techniques resolve purity issues in scaled-up synthesis?
- Methodological Answer :
- HPLC-DAD : C18 column (5 µm, 250 mm), 1 mL/min flow (70:30 acetonitrile/0.1% formic acid) detects impurities (<0.5%) .
- TGA-DSC : Thermal decomposition profiles (onset ~220°C) confirm stability .
- Elemental Analysis : Carbon/nitrogen ratios (±0.3%) validate stoichiometry .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR with IR (amide I/II bands) and HRMS (exact mass ±5 ppm) .
- Crystallographic Confirmation : Single-crystal X-ray data overrule ambiguous NOESY correlations .
- Isotopic Labeling : N-labeled analogs clarify ambiguous NH coupling in H NMR .
Tables
Table 1 : Key Synthetic Parameters and Yields
| Reaction Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Dry acetone, 50°C, 4 h | 78 | 96% | |
| DMF, TEA, 60°C, 6 h | 85 | 98% |
Table 2 : Biological Activity of Derivatives
| Derivative (R-group) | IC (Carbonic Anhydrase, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| R = -OCH | 0.45 | 32 |
| R = -CF | 0.89 | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
